molecular formula C8H6FN3O B13663402 4-Fluoro-1H-indazole-6-carboxamide

4-Fluoro-1H-indazole-6-carboxamide

Cat. No.: B13663402
M. Wt: 179.15 g/mol
InChI Key: IJAVFNKIPSTXAF-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indazole-6-carboxamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a fluorine atom at the 4-position and a carboxamide group at the 6-position of the indazole ring enhances its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1H-indazole-6-carboxamide typically involves the cyclization of ortho-substituted benzylidenehydrazine derivatives. One common method is the reaction of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield the indazole core . The carboxamide group can be introduced through subsequent reactions involving amide formation.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are often employed to facilitate the cyclization and functionalization processes .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1H-indazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The fluorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 4-Fluoro-1H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxamide group contribute to its binding affinity and selectivity towards certain enzymes and receptors. For example, it may inhibit specific kinases or interact with DNA to exert its biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H6FN3O

Molecular Weight

179.15 g/mol

IUPAC Name

4-fluoro-1H-indazole-6-carboxamide

InChI

InChI=1S/C8H6FN3O/c9-6-1-4(8(10)13)2-7-5(6)3-11-12-7/h1-3H,(H2,10,13)(H,11,12)

InChI Key

IJAVFNKIPSTXAF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)F)C(=O)N

Origin of Product

United States

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